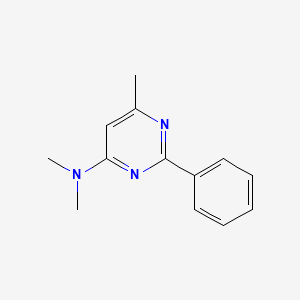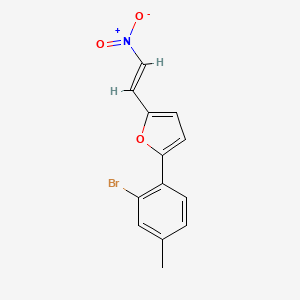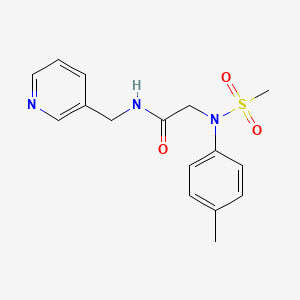
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MGS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MGS is a member of the glycine receptor agonists family, and it has been found to have a significant impact on the central nervous system.
Wirkmechanismus
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine receptor agonist, which means that it enhances the activity of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of neurotransmitter release, and they play a crucial role in the modulation of pain, anxiety, and seizure activity. This compound has been found to enhance the activity of glycine receptors, which results in an overall reduction in pain, anxiety, and seizure activity.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of inflammatory mediators. This compound has also been found to have anxiolytic effects, which means that it reduces anxiety and stress levels. Additionally, this compound has been shown to have anticonvulsant properties, which means that it can reduce seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it has been extensively studied in animal models, which means that there is a significant amount of data available on its biochemical and physiological effects. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of this compound is that it has not been extensively studied in human clinical trials, which means that its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of research is the development of new this compound analogs that have improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, and further research is needed to explore these potential therapeutic applications.
Synthesemethoden
The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 4-methoxyphenylacetic acid, 4-methylbenzaldehyde, and methylsulfonyl chloride in the presence of a base catalyst. The resulting product is then treated with glycine methyl ester to yield this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on the central nervous system, and it has been shown to be effective in treating a variety of neurological disorders. This compound has been studied in animal models for its potential use in the treatment of chronic pain, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-6-14(7-5-13)18-17(20)12-19(24(3,21)22)15-8-10-16(23-2)11-9-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUZFNDINJZWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
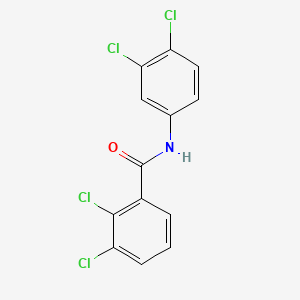
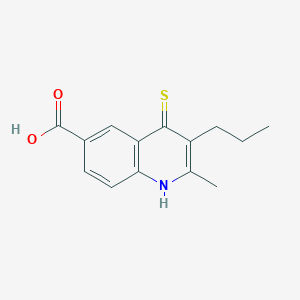
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
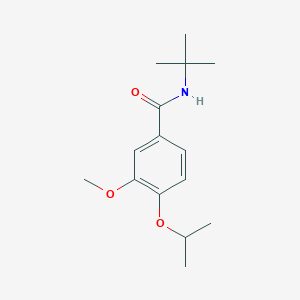
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
